Equilibrium Dissociation Constant (KD) Comparison: Tris-NTA vs. Mono-NTA, Bis-NTA, and Tetrakis-NTA
Direct head-to-head comparison of multivalent NTA chelators reveals a pronounced affinity gain with increasing valency. Tris-NTA achieves a 700-fold improvement in KD relative to mono-NTA, and outperforms both bis-NTA and tetrakis-NTA in equilibrium binding measurements [1].
| Evidence Dimension | Equilibrium dissociation constant (KD) for binding to His₆-tagged protein |
|---|---|
| Target Compound Data | Tris-NTA: KD = 20 ± 10 nM |
| Comparator Or Baseline | Mono-NTA: KD = 14,000 ± 4,000 nM (14 μM); Bis-NTA: KD = 270 ± 50 nM; Tetrakis-NTA: KD = 80 ± 30 nM |
| Quantified Difference | Tris-NTA affinity is 700× higher than mono-NTA; 13.5× higher than bis-NTA; 4× higher than tetrakis-NTA |
| Conditions | Isothermal titration calorimetry (ITC) and fluorescence dequenching; His₆-tagged protein; 25°C; pH 7.5 |
Why This Matters
The 20 nM KD of Tris-NTA enables stable complex formation at low nanomolar protein concentrations, making it suitable for single-molecule detection and high-stringency purification where mono-NTA (14 μM KD) fails due to rapid dissociation.
- [1] Lata, S., Reichel, A., Brock, R., Tampé, R., & Piehler, J. (2005). High-Affinity Adaptors for Switchable Recognition of Histidine-Tagged Proteins. Journal of the American Chemical Society, 127(29), 10205–10215. DOI: 10.1021/ja050690c View Source
